molecular formula C9H8ClNO3 B11811995 Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate

Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate

Cat. No.: B11811995
M. Wt: 213.62 g/mol
InChI Key: XKOKDPPUENPRAZ-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with a chlorine atom at the 3-position and an ester functional group at the 3-position of the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate typically involves the esterification of 3-(3-chloropyridin-2-yl)-3-oxopropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Hydrolysis: 3-(3-chloropyridin-2-yl)-3-oxopropanoic acid and methanol.

    Reduction: 3-(3-chloropyridin-2-yl)-3-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Agricultural Chemistry: It is explored for its potential use in the synthesis of agrochemicals, including insecticides and herbicides.

Mechanism of Action

The mechanism of action of Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate
  • 3-(3-chloropyridin-2-yl)-3-oxopropanoic acid
  • Methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate

Uniqueness

Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate is unique due to its specific substitution pattern on the pyridine ring and the presence of an ester functional group

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate

InChI

InChI=1S/C9H8ClNO3/c1-14-8(13)5-7(12)9-6(10)3-2-4-11-9/h2-4H,5H2,1H3

InChI Key

XKOKDPPUENPRAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=C(C=CC=N1)Cl

Origin of Product

United States

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